[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
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Overview
Description
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds through aldol condensation reactions. The reaction conditions usually require a base catalyst, such as sodium hydroxide, and an appropriate solvent like ethanol. The final step involves esterification, where the intermediate compound reacts with phenylpropanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in a methoxy ester.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating certain diseases due to its bioactive properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating certain biochemical pathways, including the inhibition of specific enzymes and the activation of receptor-mediated signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary data suggest its involvement in the regulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
- [4-[(E)-3-(4-ethylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Uniqueness
Compared to similar compounds, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C27H24O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H24O3/c1-20(2)23-12-8-22(9-13-23)10-18-26(28)24-14-16-25(17-15-24)30-27(29)19-11-21-6-4-3-5-7-21/h3-20H,1-2H3/b18-10+,19-11+ |
InChI Key |
ZWOITPSLJHNNDZ-XOBNHNQQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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